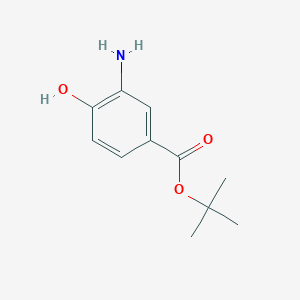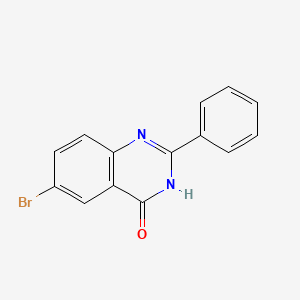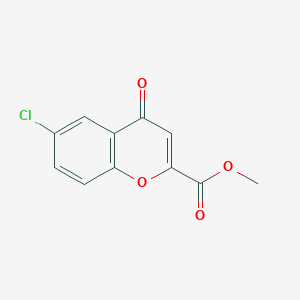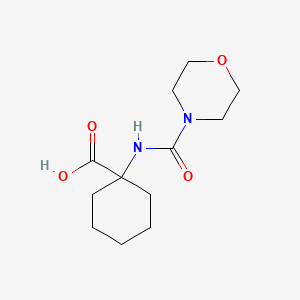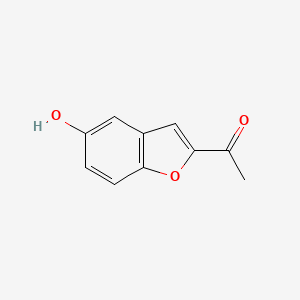
1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Vue d'ensemble
Description
The compound “1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone” is a derivative of tetramethyltetrahydronaphthalen . It has a bromine atom at the 3rd position and an ethanone group at the 1st position of the tetrahydronaphthalen ring .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydronaphthalen ring, which is a polycyclic aromatic hydrocarbon with two fused rings . It also has a bromine atom and an ethanone group attached to it .Applications De Recherche Scientifique
BTE has been studied for its potential applications in scientific research. It has been used in the synthesis of 1,2,3-triazole derivatives, which have been studied for their potential as antifungal agents and inhibitors of the enzyme acetylcholinesterase. BTE has also been used as a reagent in the synthesis of heterocyclic compounds, such as indoles and oxazoles, which have been studied for their potential as anti-cancer agents.
Mécanisme D'action
The mechanism of action of BTE is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which can stabilize the transition state of a reaction and increase its rate of reaction. This can be seen in the synthesis of 1,2,3-triazole derivatives, where BTE acts as an electron-withdrawing group that stabilizes the intermediate transition state and increases the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTE have not been extensively studied. However, in vitro studies have shown that BTE can inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This suggests that BTE may have potential therapeutic applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BTE has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized in a two-step process. Additionally, it can be used as a reagent in the synthesis of heterocyclic compounds, which have potential applications in scientific research and medical applications.
However, there are some limitations to the use of BTE in laboratory experiments. It is a relatively unstable compound and can be prone to degradation when exposed to light and heat. Additionally, it can be difficult to purify and isolate the compound due to its low solubility in most organic solvents.
Orientations Futures
There are several potential future directions for the study of BTE. Further research could be conducted to explore the biochemical and physiological effects of BTE, as well as its potential applications in the synthesis of heterocyclic compounds. Additionally, further research could be conducted to explore the mechanism of action of BTE and its potential therapeutic applications in the treatment of neurological disorders. Finally, research could be conducted to develop more efficient and cost-effective methods for the synthesis and purification of BTE.
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-bromo-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrO/c1-10(18)11-8-12-13(9-14(11)17)16(4,5)7-6-15(12,2)3/h8-9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXOFFYZJOJRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1Br)C(CCC2(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



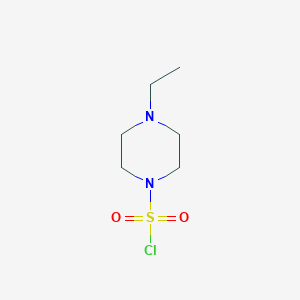


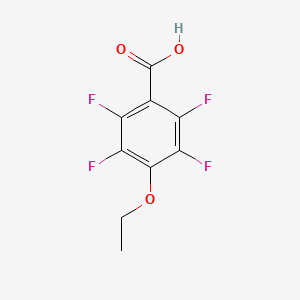
![1-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3120820.png)
![(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3120827.png)
![1-[5-(2-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3120837.png)
